molecular formula C10H20N2O2 B1394974 Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate CAS No. 1221792-32-0

Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate

Cat. No. B1394974
CAS RN: 1221792-32-0
M. Wt: 200.28 g/mol
InChI Key: GNAHERATGIWCSH-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate, also known as EAPPC, is a synthetic amino acid derivative that has been used in a variety of scientific research applications. EAPPC is a versatile compound that has been used in a variety of studies, including those related to biochemistry and physiology.

Scientific Research Applications

Drug Synthesis Anticonvulsant Agents

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate has been utilized in the design and synthesis of novel Schiff bases, which are characterized and screened for their anticonvulsant activity. These compounds have also been evaluated for their in vitro blood–brain barrier (BBB) permeability, which is crucial for drugs targeting central nervous system disorders .

Polymer Synthesis Gel Copolymer Modification

This compound has been used in the modification of vinylbenzyl chloride/divinylbenzene gel copolymer beads. It plays a role in creating linkage isomers such as trans-bis[1-(2-aminoethyl)piperidine]dinitronickel and trans-bis[1-(2-aminoethyl)-piperidine]dinitritonickel, which are important for developing new materials with specific properties .

Catalysis Synthesis of Linkage Isomers

In catalysis, Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate is involved in the synthesis of linkage isomers that are essential for catalytic processes. These isomers can influence the rate of chemical reactions and are valuable in research focused on improving efficiency and selectivity .

Pharmaceutical Research Blood-Brain Barrier Permeability

The compound’s ability to be evaluated for blood-brain barrier permeability makes it significant in pharmaceutical research, especially for developing drugs that need to cross the BBB to treat neurological conditions .

properties

IUPAC Name

ethyl 1-(2-aminoethyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-2-14-10(13)9-4-3-6-12(8-9)7-5-11/h9H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAHERATGIWCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249257
Record name Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate

CAS RN

1221792-32-0
Record name Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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